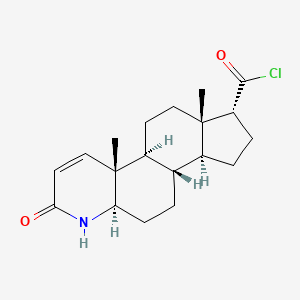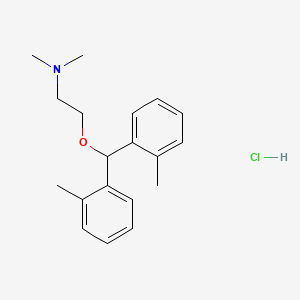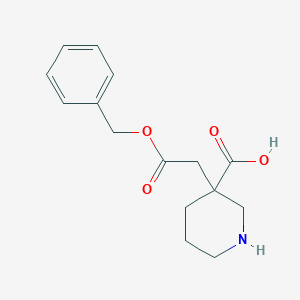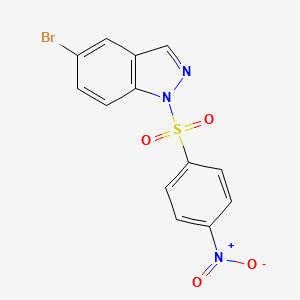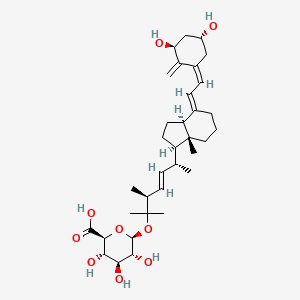
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide involves multiple steps, starting from ergocalciferol. The hydroxylation at the 1alpha and 25 positions is achieved through enzymatic or chemical methods. The glucuronidation at the 25 position is typically carried out using glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: The compound is studied for its role in regulating calcium homeostasis and immune function.
Industry: The compound is used in the development of dietary supplements and fortified foods.
Mechanism of Action
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with Vitamin D response elements in the DNA, leading to the modulation of gene transcription. This process affects various molecular targets and pathways involved in calcium absorption, immune response, and cell proliferation .
Comparison with Similar Compounds
1alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: This is a precursor to 1alpha,25-Dihydroxy Vitamin D2 and is hydroxylated in the liver to form the active compound.
25-Hydroxy Vitamin D3: Similar to its D2 counterpart, this compound is a precursor to 1alpha,25-Dihydroxy Vitamin D3.
Uniqueness: 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism compared to other Vitamin D metabolites .
Properties
Molecular Formula |
C34H52O9 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O9/c1-18(9-10-19(2)33(4,5)43-32-29(39)27(37)28(38)30(42-32)31(40)41)24-13-14-25-21(8-7-15-34(24,25)6)11-12-22-16-23(35)17-26(36)20(22)3/h9-12,18-19,23-30,32,35-39H,3,7-8,13-17H2,1-2,4-6H3,(H,40,41)/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,27+,28+,29-,30+,32+,34-/m1/s1 |
InChI Key |
JFUGXRPHLPUJKY-VWOVJVEUSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
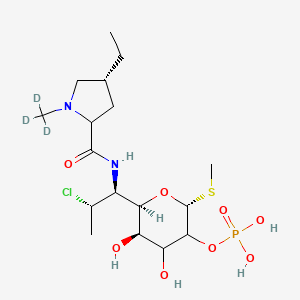
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
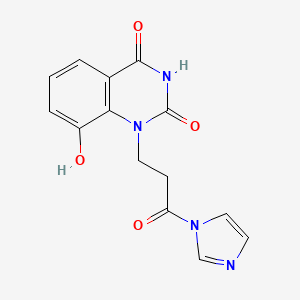
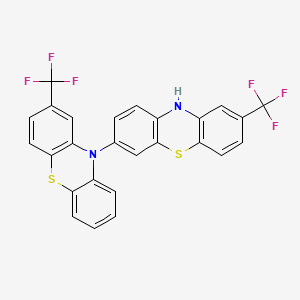
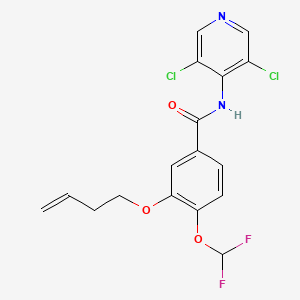


![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
